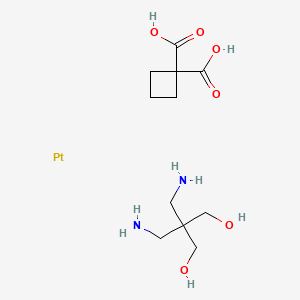![molecular formula C12H15ClFNO4S B13892061 2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide](/img/structure/B13892061.png)
2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide is a chemical compound with the molecular formula C12H15ClFNO4S. It has an average mass of 323.768 Da and a monoisotopic mass of 323.039429 Da . This compound is known for its unique structural features, including a chloroacetamide group, a fluorohydroxypropyl group, and a methylsulfonylphenyl group.
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: Conversion of the acyl group to an alkane.
Nitration: Introduction of a nitro group onto the benzene ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Analyse Chemischer Reaktionen
2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide can be compared with similar compounds such as:
Florfenicol: A related compound with similar structural features but different functional groups.
Chloramphenicol: Another related compound with distinct biological activities.
Thiamphenicol: Shares some structural similarities but has unique properties.
Eigenschaften
Molekularformel |
C12H15ClFNO4S |
|---|---|
Molekulargewicht |
323.77 g/mol |
IUPAC-Name |
2-chloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZGCDULJZLGMYDR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)
![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)



![Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13892001.png)
![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)





![8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione](/img/structure/B13892043.png)
